Mdmb-chminaca

Catalog No.
S534843
CAS No.
1185888-32-7
M.F
C22H31N3O3
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mdmb-chminaca

CAS Number

1185888-32-7

Product Name

Mdmb-chminaca

IUPAC Name

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1

InChI Key

DGQMLBSSRFFINY-LJQANCHMSA-N

SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Solubility

Soluble in DMSO

Synonyms

MDMB-CHMINACA; (S)-MDMB-CHMINACA

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Description

The exact mass of the compound Mdmb-chminaca is 385.2365 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MDMB-CHMINACA is a synthetic cannabinoid receptor agonist that emerged on the drug market in Europe around 2014. It is chemically classified as an indole derivative, characterized by its molecular formula C23H32N2O3C_{23}H_{32}N_{2}O_{3} and a molecular mass of approximately 384.5178 g/mol. The compound features a cyclohexylmethyl group and a methanone moiety, which contribute to its unique structural properties. MDMB-CHMINACA has been noted for its high affinity for the cannabinoid receptor type 1, approximately 400 times that of tetrahydrocannabinol, the primary psychoactive component of cannabis .

Mdmb-chminaca acts as a potent agonist of the CB1 receptor, mimicking the effects of natural cannabinoids like THC []. This activation triggers various signaling pathways in the brain, leading to psychoactive effects.

Mdmb-chminaca poses significant safety hazards:

  • High potency: It is one of the most potent SCBs known, increasing the risk of overdose and severe intoxication [].
  • Toxicity: Cases of severe health problems, including seizures, psychosis, and even death, have been linked to Mdmb-chminaca use [].
  • Unknown long-term effects: Due to its recent emergence, the long-term effects of Mdmb-chminaca on human health are not fully understood [].
  • Understanding Metabolism

    MDMB-CHMINACA's potency and toxicity are linked to its interaction with the body. Research investigates how the liver breaks down (metabolizes) MDMB-CHMINACA to identify potential biomarkers for detection in forensic and clinical settings. One study used human liver microsomes to identify 27 metabolites, suggesting hydroxylation and ester hydrolysis as key metabolic pathways []. This information can aid development of methods to detect MDMB-CHMINACA use.

  • Analytical Method Development

    The constant emergence of new SCs creates challenges for detection. Research on MDMB-CHMINACA's chemical properties helps establish analytical methods for identifying it in biological samples. Studies compare metabolism between zebrafish and human models to inform the design of analytical tools for these novel substances [].

  • Informing Public Health Measures

    Understanding the dangers of MDMB-CHMINACA is crucial for public health efforts. By studying its metabolism and effects, researchers can inform public health warnings and develop strategies to mitigate the risks associated with its use.

MDMB-CHMINACA is relatively stable under standard conditions but can undergo hydrolysis, particularly when stored in solution or under high humidity. This hydrolysis affects the ester functionality of the compound. Additionally, potential oxidation reactions may occur at the indazole nitrogen . The compound's stability can be compromised when subjected to elevated temperatures, leading to degradation products detectable in analytical assessments .

The biological activity of MDMB-CHMINACA has been extensively studied due to its psychoactive effects. Users have reported symptoms such as euphoria, hallucinations, anxiety, and agitation following consumption. These effects stem from its action as a potent agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system . Fatal intoxications have been documented, highlighting the compound's potential for severe adverse effects .

Synthesis methods for MDMB-CHMINACA typically involve multi-step organic reactions starting from readily available precursors. The synthesis generally includes the formation of the indole structure followed by the introduction of the cyclohexylmethyl group and subsequent functionalization to achieve the final product. Specific details regarding proprietary synthesis routes are often not disclosed due to the illicit nature of synthetic cannabinoids .

Interaction studies involving MDMB-CHMINACA focus on its metabolic pathways and interactions with biological matrices. Research indicates that biotransformations predominantly occur at the cyclohexylmethyl tail of the molecule, with minor modifications at other sites. These studies aim to identify metabolites for better detection in biological samples such as urine and blood, which is crucial for forensic toxicology .

MDMB-CHMINACA shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesCB1 Receptor AffinityNotes
MDMB-CHMINACAIndole core, cyclohexylmethyl group~400 times THCHigh potency; associated with severe toxicity
AB-CHMINACASimilar cyclohexyl group~100 times THCValine derivative; less potent than MDMB-CHMINACA
ADB-CHMINACACyclohexylmethyl groupModerateDifferent amino acid substitution
5F-MDMB-PINACAFluorinated variantHigher than THCContains fluorine; alters pharmacodynamics
JWH-018Naphthalene core~100 times THCOne of the first synthetic cannabinoids

MDMB-CHMINACA stands out due to its unique combination of structural features and significantly higher receptor affinity compared to many other synthetic cannabinoids, contributing to its pronounced psychoactive effects and associated health risks .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.23654186 g/mol

Monoisotopic Mass

385.23654186 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z6EXBVG316

Wikipedia

MDMB-CHMINACA

Dates

Modify: 2024-04-14
1: Banister, Samuel D.; Longworth, Mitchell; Kevin, Richard; Sachdev, Shivani; Santiago, Marina; Stuart, Jordyn; Mack, James B. C.; Glass, Michelle; McGregor, Iain S.; Connor, Mark; Kassiou, Michael (2016). "Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues". ACS Chemical Neuroscience. 7: 1241–54. PMID 27421060. doi:10.1021/acschemneuro.6b00137.
2: Shevyrin, Vadim; Melkozerov, Vladimir; Nevero, Alexander; Eltsov, Oleg; Shafran, Yuri; Morzherin, Yuri; Lebedev, AlbertT. (August 2015). "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group". Analytical and Bioanalytical Chemistry. 407 (21): 6301–6315. ISSN 1618-2642. PMID 25893797. doi:10.1007/s00216-015-8612-7.
3: Prof. SA Savchuk (2014). "Detection methods of psychoactive substances and liquid chromotograoghy detection of metabolites." (PDF) (in Russian). Russian Ministry of Health. Retrieved 14 July 2015.
4: Hess, Cornelius; Murach, Jacqueline; Krueger, Lynn; Scharrenbroch, Lisa; Unger, Michael; Madea, Burkhard; Sydow, Konrad (2016). "Simultaneous detection of 93 synthetic cannabinoids by liquid chromatography-tandem mass spectrometry and retrospective application to real forensic samples". Drug Testing and Analysis. ISSN 1942-7611. PMID 27400642. doi:10.1002/dta.2030.

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